![molecular formula C15H12ClN5OS B5661083 4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide](/img/structure/B5661083.png)
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide
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Overview
Description
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide typically involves the following steps:
Formation of the tetrazole ring: This can be achieved through a [2+3]-cycloaddition reaction between a nitrile and an azide.
Introduction of the chlorophenyl group: This step involves the use of 4-chlorobenzyl chloride in the presence of a base to introduce the chlorophenyl group.
Formation of the benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and antifungal agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide
Uniqueness
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide is unique due to its combination of a tetrazole ring and a benzamide moiety, which imparts distinct biological activities and stability under various conditions .
Properties
IUPAC Name |
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS/c16-12-5-1-10(2-6-12)9-23-15-18-19-20-21(15)13-7-3-11(4-8-13)14(17)22/h1-8H,9H2,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVZBAGJCIOHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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